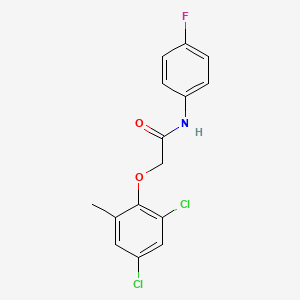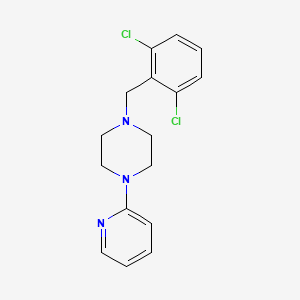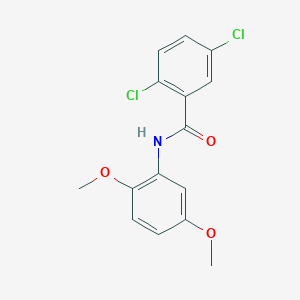
ethyl 4-(2,4-dimethylbenzoyl)-1-piperazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2,4-dimethylbenzoyl)-1-piperazinecarboxylate, also known as EDDP, is a chemical compound that is commonly used in scientific research. It is a derivative of methadone, which is a synthetic opioid drug that is used to treat pain and opioid addiction. EDDP is a useful tool for researchers studying the effects of opioids on the brain and body. In
作用機序
Ethyl 4-(2,4-dimethylbenzoyl)-1-piperazinecarboxylate acts as a partial agonist at the mu-opioid receptor, which is the same receptor that is targeted by methadone and other opioids. It also has some affinity for the delta-opioid receptor. The exact mechanism of action of ethyl 4-(2,4-dimethylbenzoyl)-1-piperazinecarboxylate is not fully understood, but it is thought to produce its effects by modulating the release of neurotransmitters such as dopamine, norepinephrine, and serotonin.
Biochemical and physiological effects:
ethyl 4-(2,4-dimethylbenzoyl)-1-piperazinecarboxylate produces a range of biochemical and physiological effects that are similar to those produced by other opioids. It can produce analgesia, sedation, respiratory depression, and euphoria. It can also cause side effects such as nausea, vomiting, constipation, and dizziness. ethyl 4-(2,4-dimethylbenzoyl)-1-piperazinecarboxylate has a long half-life of approximately 24-36 hours, which makes it useful for studying the metabolism of opioids in the body.
実験室実験の利点と制限
One of the advantages of using ethyl 4-(2,4-dimethylbenzoyl)-1-piperazinecarboxylate in lab experiments is that it is a stable and well-characterized compound. It is also relatively easy to synthesize and purify. However, one limitation of using ethyl 4-(2,4-dimethylbenzoyl)-1-piperazinecarboxylate is that it is a partial agonist at the mu-opioid receptor, which means that its effects may not be fully representative of those produced by other opioids. Additionally, ethyl 4-(2,4-dimethylbenzoyl)-1-piperazinecarboxylate has a long half-life, which can make it difficult to study the acute effects of opioids.
将来の方向性
There are several potential future directions for research involving ethyl 4-(2,4-dimethylbenzoyl)-1-piperazinecarboxylate. One area of interest is the development of new opioid medications that are safer and less addictive than current opioids. ethyl 4-(2,4-dimethylbenzoyl)-1-piperazinecarboxylate could be used as a tool to study the pharmacokinetics and pharmacodynamics of these new medications. Another area of interest is the development of new treatments for opioid addiction and withdrawal. ethyl 4-(2,4-dimethylbenzoyl)-1-piperazinecarboxylate could be used to study the mechanisms of opioid addiction and withdrawal and to develop new medications to treat these conditions. Finally, ethyl 4-(2,4-dimethylbenzoyl)-1-piperazinecarboxylate could be used to study the effects of opioids on the developing brain and to develop new strategies to prevent opioid misuse and addiction.
合成法
Ethyl 4-(2,4-dimethylbenzoyl)-1-piperazinecarboxylate can be synthesized by reacting methadone with piperazine and ethyl chloroformate. The reaction produces ethyl 4-(2,4-dimethylbenzoyl)-1-piperazinecarboxylate as a white crystalline powder. The purity of the compound can be verified using analytical techniques such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
科学的研究の応用
Ethyl 4-(2,4-dimethylbenzoyl)-1-piperazinecarboxylate is commonly used in scientific research to study the effects of opioids on the brain and body. It is a useful tool for researchers studying the pharmacokinetics and pharmacodynamics of opioids, as well as the mechanisms of opioid addiction and withdrawal. ethyl 4-(2,4-dimethylbenzoyl)-1-piperazinecarboxylate can also be used to study the metabolism of methadone in the body and to develop new opioid medications.
特性
IUPAC Name |
ethyl 4-(2,4-dimethylbenzoyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-4-21-16(20)18-9-7-17(8-10-18)15(19)14-6-5-12(2)11-13(14)3/h5-6,11H,4,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFOUZHQSOUGEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B5843086.png)

![3-(difluoromethyl)-5-(methylthio)-N-({5-[(2,4,6-trichlorophenoxy)methyl]-2-furyl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5843112.png)
![N-ethyl-4-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5843120.png)
![3-(4-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]acrylamide](/img/structure/B5843122.png)

![2-[5-(3,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5843144.png)
![N-{2-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}acetamide](/img/structure/B5843152.png)




![{5-chloro-2-[(2,4-dichlorobenzyl)oxy]phenyl}methanol](/img/structure/B5843187.png)
